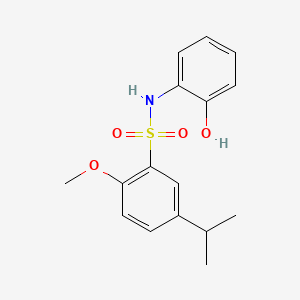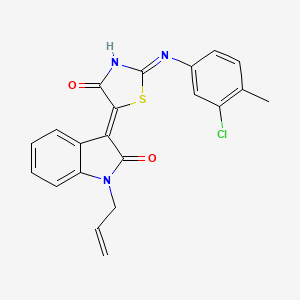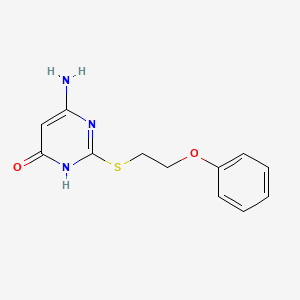![molecular formula C20H13BrClN3OS B13378347 (5Z)-5-[[1-(4-bromophenyl)pyrrol-2-yl]methylidene]-2-(4-chloroanilino)-1,3-thiazol-4-one](/img/structure/B13378347.png)
(5Z)-5-[[1-(4-bromophenyl)pyrrol-2-yl]methylidene]-2-(4-chloroanilino)-1,3-thiazol-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one is a heterocyclic compound that features a combination of pyrrole, thiazolidinone, and imine functionalities. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one typically involves the condensation of 4-bromobenzaldehyde with 2-(4-chlorophenyl)thiosemicarbazide under acidic conditions to form the intermediate 4-bromo-2-(4-chlorophenyl)thiosemicarbazone . This intermediate is then cyclized using chloroacetic acid to yield the final product. The reaction conditions often involve refluxing in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as or .
Reduction: Reduction can be achieved using or .
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups replacing the bromine or chlorine atoms.
科学的研究の応用
5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one: has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Studied for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of 5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with receptors: Modulating the activity of receptors on cell surfaces.
Disrupting cellular pathways: Affecting signaling pathways that regulate cell growth, apoptosis, and other functions.
類似化合物との比較
5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one: can be compared with other similar compounds, such as:
Thiazolidinones: Known for their antimicrobial and anticancer activities.
Pyrrole derivatives: Studied for their anti-inflammatory and antiviral properties.
Imine compounds: Investigated for their potential as enzyme inhibitors and therapeutic agents.
The uniqueness of 5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one lies in its combination of these functionalities, which may result in synergistic effects and enhanced biological activity.
特性
分子式 |
C20H13BrClN3OS |
|---|---|
分子量 |
458.8 g/mol |
IUPAC名 |
(5Z)-5-[[1-(4-bromophenyl)pyrrol-2-yl]methylidene]-2-(4-chlorophenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H13BrClN3OS/c21-13-3-9-16(10-4-13)25-11-1-2-17(25)12-18-19(26)24-20(27-18)23-15-7-5-14(22)6-8-15/h1-12H,(H,23,24,26)/b18-12- |
InChIキー |
MGRILQCCJJETAO-PDGQHHTCSA-N |
異性体SMILES |
C1=CN(C(=C1)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)Cl)S2)C4=CC=C(C=C4)Br |
正規SMILES |
C1=CN(C(=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)Cl)S2)C4=CC=C(C=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl (5Z)-2-(4-ethylanilino)-5-[[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate](/img/structure/B13378267.png)
![{2-ethoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetic acid](/img/structure/B13378279.png)
![4-methyl-N-[2-{[(4-methylphenyl)sulfonyl]amino}-N-phenyl-2-(phenylimino)ethanimidoyl]benzenesulfonamide](/img/structure/B13378290.png)
![5-methyl-4-[(3-phenylprop-2-yn-1-yl)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B13378299.png)



![3-[2-[(Z)-[2-(3-methylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]pyrrol-1-yl]benzoic acid](/img/structure/B13378320.png)

![(4Z)-4-{[(1E)-1-(2,4-dichlorophenyl)-4,4-dimethylpent-1-en-3-yl]imino}-1-(4-methoxyphenyl)-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B13378328.png)
![ethyl (5Z)-2-[(4-tert-butylbenzoyl)amino]-5-[(4-ethoxy-3-iodo-5-methoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate](/img/structure/B13378330.png)
![(5Z)-5-[(5-chloro-2,3-dimethoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B13378335.png)
![3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-butenyl]-1-[2-(4-chlorophenoxy)ethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B13378345.png)
![(5Z)-5-[(2-bromo-4,5-diethoxyphenyl)methylidene]-2-(3-chloro-4-methylanilino)-1,3-thiazol-4-one](/img/structure/B13378348.png)
